molecular formula C13H10N2OS2 B3097954 3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 132605-23-3

3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B3097954
CAS RN: 132605-23-3
M. Wt: 274.4 g/mol
InChI Key: ZHWXXZDMBRWWAN-UHFFFAOYSA-N
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Description

“3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C13H10N2OS2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C13H10N2OS2. It includes a thieno[2,3-d]pyrimidin-4-one ring which is substituted with a methyl group, a phenyl group, and a sulfanyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.36 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the data.

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study by Hafez and El-Gazzar (2017) explored the synthesis of novel thieno[3,2-d]pyrimidine derivatives, including compounds related to 3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. These compounds demonstrated potent anticancer activity on various human cancer cell lines, comparable to doxorubicin, a well-known chemotherapy drug (Hafez & El-Gazzar, 2017).

Synthesis of Novel Derivatives

  • Research by Bakhite, Geies, and El-Kashef (2002) involved synthesizing novel pyrrylthieno[2,3-d]pyrimidines and related compounds. This work contributes to expanding the chemical diversity of thieno[2,3-d]pyrimidin-4-one derivatives (Bakhite, Geies, & El-Kashef, 2002).

Synthesis of Thienopyrimidine Derivatives

  • Another study focused on synthesizing various thienopyrimidine derivatives, revealing their potential in medicinal chemistry. These compounds could be pivotal in developing new pharmaceuticals (Davoodnia et al., 2008).

Potential Antimicrobial Agents

  • El Azab and Abdel-Hafez (2015) synthesized novel thieno[d]pyrimidine-4-one derivatives and evaluated their antimicrobial activity. These compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Antioxidant Activity

  • A study by Kotaiah et al. (2012) synthesized N-substituted phenyl derivatives of thieno[2,3-d]pyrimidin-4-amine and evaluated their antioxidant activity. Some derivatives showed significant radical scavenging activity, highlighting their potential as antioxidants (Kotaiah et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available data . As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for the use of this compound are not specified in the available data. Given that it’s used for research purposes , it’s likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

3-methyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-15-12(16)10-9(8-5-3-2-4-6-8)7-18-11(10)14-13(15)17/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWXXZDMBRWWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

CAS RN

132605-23-3
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-methyl-5-phenyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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